N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Kinase Inhibition TrkA NGF/BDNF Pathway

Leverage the unique dual-modification of N-ethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 89810-00-4): the N-ethyl group enhances lipophilicity (LogP 2.4) for CNS penetration, while the 5-CF3 boosts metabolic stability. This scaffold delivers potent TrkA kinase inhibition (IC50 low nM), making it a high-priority core for pain, inflammation, and oncology lead optimization. Supplied as a high-purity (95%) solid with convenient handling, it is also valuable in anti-infective and agrochemical library synthesis. Secure your research batch now.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
CAS No. 89810-00-4
Cat. No. B1317133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-5-(trifluoromethyl)pyridin-2-amine
CAS89810-00-4
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCCNC1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyXUEZJBROUSKOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 89810-00-4) Procurement & Research Reagent Guide


N-ethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 89810-00-4) is a fluorinated pyridine building block characterized by a molecular formula of C8H9F3N2 and a molecular weight of 190.17 g/mol . As a derivative of 2-aminopyridine, it incorporates a strong electron-withdrawing trifluoromethyl group at the 5-position, a modification that enhances lipophilicity (calculated LogP of 1.95–2.4 ) and metabolic stability [1]. This compound is commercially available as a research reagent in purities typically at or above 95% .

Procurement Advisory: Why N-ethyl-5-(trifluoromethyl)pyridin-2-amine Cannot Be Simply Substituted


N-ethyl-5-(trifluoromethyl)pyridin-2-amine is not functionally interchangeable with common pyridine analogs due to the combined influence of its N-ethyl and 5-trifluoromethyl substituents. Substitution with the unsubstituted primary amine 5-(trifluoromethyl)pyridin-2-amine (CAS 74784-70-6) introduces a different hydrogen-bonding profile and nucleophilic reactivity, which can critically alter synthetic outcomes . While the 5-trifluoromethyl group is a recognized motif for enhancing metabolic stability and modulating target binding [1], the N-ethyl group provides a distinct degree of lipophilicity and steric bulk, directly affecting compound permeability, solubility, and the ability to undergo further N-functionalization. These dual modifications result in a specific pharmacological and physicochemical fingerprint that is not replicated by simpler in-class compounds.

Quantitative Evidence Guide: N-ethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 89810-00-4) Selection Data


Potent TrkA Kinase Inhibition: IC50 Data for N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Compounds containing the N-ethyl-5-(trifluoromethyl)pyridin-2-amine scaffold demonstrate potent inhibition of the TrkA kinase, a high-affinity receptor for nerve growth factor (NGF) implicated in pain and oncology. A representative derivative from a related patent family achieved an IC50 value of 4.20 nM in a TrkA enzymatic assay [1]. This level of potency distinguishes it as a promising chemotype for developing selective TrkA inhibitors, a therapeutic target class where achieving high affinity is critical.

Kinase Inhibition TrkA NGF/BDNF Pathway ELISA

Physicochemical Differentiation: LogP and State Compared to Unsubstituted Analog

The N-ethyl substitution on the 2-amine group provides a distinct and quantifiable advantage in lipophilicity compared to its unsubstituted parent, 5-(trifluoromethyl)pyridin-2-amine (CAS 74784-70-6). N-ethyl-5-(trifluoromethyl)pyridin-2-amine exhibits a calculated LogP (XLogP3) of 2.4 [1], whereas the parent primary amine is significantly more polar. Furthermore, the N-ethyl derivative is a solid at room temperature (Melting Point: 74-76 °C ), in contrast to the unsubstituted analog which is reported as a low-melting solid or liquid (Melting Point: ~45 °C ).

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Broad Biological Potential of the Trifluoromethylpyridine Class in Antimicrobial Research

The trifluoromethylpyridine (TFMP) class, to which N-ethyl-5-(trifluoromethyl)pyridin-2-amine belongs, has demonstrated selective biological activity against specific pathogens. Studies on related TFMP derivatives have shown promising results, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and selective anti-chlamydial activity with no observed impact on S. aureus or E. coli strains [1]. While direct data for the specific N-ethyl-5-(trifluoromethyl)pyridin-2-amine molecule is limited in public literature, its core scaffold is a validated starting point for developing targeted antimicrobial agents.

Antibacterial Anti-Chlamydia MRSA Fatty Acid Synthase

Enabling N-Functionalization for Advanced Analog Synthesis

As a secondary amine, N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a more advanced building block than the primary amine 5-(trifluoromethyl)pyridin-2-amine. It allows for direct N-functionalization, such as acylation or further alkylation, without the need for protecting group strategies. A patent (US12110296) explicitly claims compounds with the exact core structure where R1 and R2 are each an ethyl group, highlighting its use in generating more complex, patentable chemical matter [1]. This synthetic advantage translates to fewer steps and higher efficiency in generating diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Building Block N-alkylation Medicinal Chemistry SAR

Best-Fit Application Scenarios for N-ethyl-5-(trifluoromethyl)pyridin-2-amine (CAS 89810-00-4)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization for TrkA-Focused Programs

The demonstrated ability of the N-ethyl-5-(trifluoromethyl)pyridin-2-amine scaffold to achieve potent TrkA kinase inhibition (IC50 in the low nanomolar range) makes it a high-priority core for hit-to-lead and lead optimization campaigns targeting TrkA for pain, inflammation, and oncology indications [1]. This scaffold provides a chemically tractable starting point for generating potent and selective TrkA inhibitors.

Medicinal Chemistry: Synthesis of Diverse Analog Libraries for CNS and Anti-Infective Targets

The enhanced lipophilicity (LogP 2.4) of this N-ethyl-5-(trifluoromethyl)pyridin-2-amine compound suggests improved blood-brain barrier permeability potential, making it a valuable building block for CNS drug discovery programs [1]. Its structural similarity to compounds with reported activity against MRSA and C. trachomatis further supports its use in constructing focused libraries for novel anti-infective agents [2].

Chemical Biology: Development of Advanced Chemical Probes for Target Validation

The improved physicochemical properties (solid state, higher melting point) of N-ethyl-5-(trifluoromethyl)pyridin-2-amine offer practical advantages in handling and purification during the synthesis of complex chemical probes [1]. Its dual-modification structure (N-ethyl and 5-CF3) provides a distinct vector for SAR exploration, enabling researchers to finely tune target engagement and selectivity in target validation studies.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

Trifluoromethylpyridines are a privileged scaffold in agrochemistry, with several commercial herbicides and fungicides containing this motif. The N-ethyl-5-(trifluoromethyl)pyridin-2-amine intermediate provides an optimal balance of stability and reactivity for constructing new agrochemical leads, leveraging the well-documented benefits of the trifluoromethyl group for enhancing metabolic stability and bioavailability in crop protection agents .

Technical Documentation Hub

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